3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 6-chloro-2-(difluoromethoxy)pyridine using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives by removing halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.
Oxidation: Pyridine N-oxides are formed.
Reduction: Dehalogenated pyridine derivatives are obtained.
Scientific Research Applications
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-methoxypyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 3-Bromo-6-chloro-2-chloropyridine
Uniqueness
3-Bromo-6-chloro-2-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds and enhances its reactivity in various chemical transformations.
Properties
IUPAC Name |
3-bromo-6-chloro-2-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-2-4(8)11-5(3)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULICTZZBVBIALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.